(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

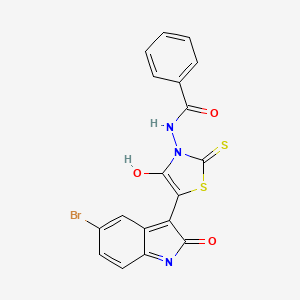

The compound (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a thiazolidinone-based hybrid molecule featuring a 5-bromo-2-oxoindolin-3-ylidene moiety and a benzamide substituent. Its structure integrates a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with an exocyclic double bond in the Z-configuration, formed via Knoevenagel condensation. This compound is structurally designed for applications in antimicrobial or anticancer research, leveraging the pharmacophoric features of thiazolidinones and indole derivatives .

Properties

IUPAC Name |

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBJHEMGQCIDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body.

Biological Activity

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

- Bromine atom at the 5-position of the oxoindoline ring.

- Thioxothiazolidin moiety , which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in crucial cellular processes such as cell proliferation and apoptosis. The presence of halogens (bromine) enhances its reactivity, potentially increasing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones, including (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, exhibit significant antimicrobial properties.

- Antibacterial Activity :

- The compound has shown better antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (Z)-N-(5-(5-bromo... | E. coli | 8 |

| (Z)-N-(5-(5-bromo... | S. aureus | 4 |

| (Z)-N-(5-(5-bromo... | MRSA | 16 |

- Antifungal Activity :

Anticancer Activity

The compound's anticancer properties are under investigation, with early results indicating potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tumor growth pathways by targeting specific oncogenic proteins.

Case Studies

Several studies have explored the biological efficacy of related compounds, providing insights into their therapeutic potential:

- Study on Thiazolidinone Derivatives :

- Molecular Docking Studies :

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazolidinone vs. Thiadiazole Derivatives

- Compound 8a (): A thiadiazole derivative with a pyridin-2-yl group and benzamide.

- Les-45 (): A 4-thiazolidinone hybrid with a propenylidene chain and nitro substituent. Its mechanism targets oxidative stress pathways, whereas the indolinone-benzamide hybrid may prioritize kinase or microbial enzyme inhibition .

Substituent Variations

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazolidinone and indolinone moieties in this compound?

- Answer : The synthesis typically involves condensation reactions between 5-bromo-2-oxoindoline derivatives and thiazolidinone precursors. For example, describes a TBHP-mediated oxidative domino reaction to form similar heterocyclic systems. Key steps include:

- Regioselective cyclization : Use of tert-butyl hydroperoxide (TBHP) under reflux conditions to drive oxidative cyclization ().

- Amide coupling : Benzamide groups are introduced via nucleophilic acyl substitution with benzoyl chloride derivatives ().

- Critical parameters : Solvent choice (e.g., methanol or pyridine) and reaction time (2–12 hours) significantly impact yield and purity.

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

- Answer : The Z-configuration is confirmed via:

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELXL for refinement) reveal bond angles and torsion angles consistent with the Z-isomer ( ).

- NMR spectroscopy : Coupling constants () between protons on the double bond (e.g., Hz for Z-isomers) ().

- UV-Vis spectroscopy : Conjugation patterns in the indolinone-thiazolidinone system show distinct shifts for Z vs. E isomers ().

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

- Optimizing reaction conditions : Higher dilution reduces intermolecular side reactions (e.g., dimerization).

- Catalytic additives : Lewis acids (e.g., ZnCl) or iodine (I) improve regioselectivity ().

- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency (no direct evidence, but analogous methods in support flow chemistry for similar systems).

Q. How can crystallographic data resolve discrepancies in molecular geometry predicted by DFT calculations?

- Answer :

- Data collection : High-resolution ( Å) X-ray data using synchrotron sources minimizes errors in bond-length/angle measurements ().

- Refinement software : SHELXL ( ) and WinGX ( ) enable precise modeling of anisotropic displacement parameters.

- Validation tools : PLATON or Mercury software identifies outliers (e.g., bond-angle deviations > 5°), prompting re-examination of DFT functional/basis-set choices ( ).

Q. What in vitro assays are appropriate for evaluating its biological activity, given structural analogs show anticancer potential?

- Answer : Based on and :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence polarization.

- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria ().

- Data interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting SAR data between this compound and its non-brominated analogs?

- Answer : Contradictions may arise from:

- Steric effects : The 5-bromo group alters binding pocket interactions (e.g., in kinase targets).

- Electronic effects : Bromine’s electron-withdrawing nature modulates thiazolidinone reactivity ().

- Validation steps : Perform molecular docking (e.g., AutoDock Vina) and compare binding poses with/without bromine ().

Q. What analytical techniques differentiate between keto-enol tautomerism in the thioxothiazolidinone core?

- Answer :

- H NMR : Absence of enolic proton signals (~12–14 ppm) confirms the keto form dominates ( ).

- IR spectroscopy : Strong C=O stretches (~1700 cm) and weak S-H stretches (~2550 cm) support the thioxo configuration ().

- Mass spectrometry : Molecular ion peaks ([M+H]) match the keto form’s molecular weight ().

Crystallographic Challenges

Q. How can twinning or disorder in single crystals be managed during structure determination?

- Answer :

- Data processing : Use TWINABS or CrysAlisPro to deconvolute twinned datasets ( ).

- Refinement constraints : Apply ISOR or DELU restraints in SHELXL to model disordered atoms ( ).

- Temperature factors : High thermal motion ( Å) may indicate disorder; consider alternative space groups or solvent masking ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.